1-(Piperidin-4-yl)-1H-indazole

Description

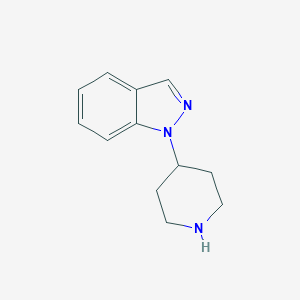

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11/h1-4,9,11,13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEODUXMQHQNEAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3C=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629815 |

Source

|

| Record name | 1-(Piperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170438-69-4 |

Source

|

| Record name | 1-(Piperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Scaffold of Pharmacological Significance

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(Piperidin-4-yl)-1H-indazole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and its role as a key scaffold in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

This compound (CAS No. 170438-69-4) is a bicyclic aromatic compound featuring an indazole nucleus linked via a nitrogen-carbon bond to a piperidine ring.[1] The indazole moiety, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, known to be a core component in compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3][4] The 1H-indazole tautomer is generally the most thermodynamically stable form.[5]

The addition of the piperidine moiety is a common strategy in medicinal chemistry to enhance physicochemical properties.[6] It can improve aqueous solubility, permeability, and bioavailability, crucial parameters for developing effective therapeutic agents.[6] The secondary amine of the piperidine ring also serves as a valuable synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).

Physicochemical and Structural Properties

A summary of the key identification and physicochemical properties for this compound is presented below. It is important to note that while some data is experimentally derived, many physical properties are predicted through computational models.

| Property | Value | Source |

| CAS Number | 170438-69-4 | [1] |

| Molecular Formula | C₁₂H₁₅N₃ | [1][7] |

| Molecular Weight | 201.27 g/mol | [1][7] |

| Appearance | Off-white powder (Typical for related compounds) | [6] |

| Boiling Point | 356.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 9.89 ± 0.10 (Predicted) | [1] |

| XLogP | 1.6 | [8] |

| Storage | 2–8 °C, Inert atmosphere (Nitrogen or Argon), Keep in dark place | [1][7] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and logical approach is the N-arylation of a protected piperidine derivative with an indazole salt, or more commonly, the N-alkylation of indazole with a suitable piperidine electrophile. The following workflow outlines a robust, two-step synthesis starting from indazole and 1-Boc-4-piperidone.

Logical Synthesis Workflow

The causality behind this experimental design is rooted in practicality and control. Using a Boc-protected piperidine is crucial to prevent side reactions, such as self-condensation or N-arylation of the piperidine nitrogen under basic conditions. The reductive amination is a high-yield, well-established method for forming C-N bonds. The final deprotection step under acidic conditions is typically clean and efficient.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

-

To a solution of indazole (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Rationale: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of ketones, minimizing side reactions.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a solid.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate (1.0 eq) in DCM (~0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used. Rationale: Strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

-

Re-dissolve the residue in DCM and neutralize with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

Spectroscopic Characterization

Accurate characterization is essential for structure validation. The expected spectroscopic data for this compound are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule.

-

Indazole Aromatic Protons (4H): Expect signals in the range of δ 7.0-8.2 ppm. The proton at the 3-position of the indazole ring will likely appear as a singlet, while the others will show doublet or triplet multiplicity due to ortho- and meta-coupling.[9]

-

Piperidine CH-N Proton (1H): The methine proton at the C4 position of the piperidine ring, adjacent to the indazole nitrogen, will likely appear as a multiplet around δ 4.2-4.8 ppm.

-

Piperidine CH₂ Protons (8H): The four methylene groups on the piperidine ring will appear as complex multiplets in the aliphatic region, typically between δ 1.8-3.5 ppm.[10]

-

Piperidine NH Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically observed between δ 1.5-3.0 ppm (or may exchange with D₂O).

¹³C NMR Spectroscopy

The carbon NMR spectrum should show 10 distinct signals (assuming C₂ symmetry in the piperidine ring relative to the indazole plane is not perfect).

-

Indazole Carbons: Six signals are expected in the aromatic region (δ 110-145 ppm).[9]

-

Piperidine Carbons: Four signals are expected in the aliphatic region (δ 30-60 ppm).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used for exact mass determination.

-

Expected Ion: For electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 202.1339.[8]

Chemical Reactivity and Derivatization

The this compound scaffold possesses two primary sites for chemical modification, making it an excellent starting point for generating analogs in drug discovery programs.

The most accessible and commonly exploited reactive site is the secondary amine of the piperidine ring. It readily undergoes N-acylation, N-alkylation, N-sulfonylation, and reductive amination reactions.

Experimental Protocol: N-Acylation

This protocol provides a self-validating system for synthesizing amide derivatives, a common modification in medicinal chemistry.

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DCM or DMF (~0.2 M).

-

Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to act as a proton scavenger.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HBTU or CDI) (1.1 eq) dropwise. Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.

-

Allow the reaction to stir, warming to room temperature over several hours to overnight.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-acylated derivative by flash column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics. The indazole ring often acts as a hinge-binding motif in ATP-competitive inhibitors, while the piperidine provides a vector for targeting solvent-exposed regions of the protein, allowing for modulation of potency and selectivity.

| Derivative Class | Target/Activity | Example IC₅₀ | Source |

| 1H-Indazole-3-carboxamides | PARP-1 Inhibition | IC₅₀ = 6.8 µM for an analog | [11] |

| 3,5-Disubstituted Indazoles | Akt Kinase Inhibition | Evaluated at 10 µM | [12] |

| 3-(Pyrazin-2-yl)-1H-indazoles | pan-Pim Kinase Inhibition | IC₅₀ = 0.4 nM (Pim-1) for an analog | [3] |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazoles | Anti-inflammatory (NO, TNF-α) | IC₅₀ = 0.86 µM (NO) for an analog | [13] |

The synthesis of diverse libraries based on this core has led to the identification of potent inhibitors for various targets, underscoring its value and versatility for drug development professionals.[3][11][12]

Conclusion

This compound is a well-defined chemical entity with predictable reactivity and favorable physicochemical properties for drug development. Its straightforward synthesis and the presence of multiple functionalization points make it an exceptionally valuable scaffold for medicinal chemistry. The proven success of its derivatives in targeting key biological pathways ensures that this core will remain a subject of intense research and development in the pharmaceutical industry.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Thirumal, M., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Retrieved from [Link]

- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

ChemSynthesis. (n.d.). 1-(1-methyl-4-piperidinyl)-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). N-(piperidin-4-ylmethyl)-1H-indazol-4-amine. Retrieved from [Link]

-

Gani, O. A., & Engh, R. A. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(12), 2977. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Methyl-1-(piperidin-4-yl)-1H-indazole. Retrieved from [Link]

-

Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3123. Retrieved from [Link]

-

American Elements. (n.d.). 1-(1H-indazole-6-carbonyl)piperidin-4-ol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). Synthesis of some N-substituted 4-piperidones. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

-

PubChem. (n.d.). 5-[3-(4-Benzyl-piperidin-1-yl)-prop-1-ynyl]-1H-indazole. Retrieved from [Link]

-

PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]

-

PubMed. (2012). Pharmacological properties of indazole derivatives: recent developments. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Veeprho. (n.d.). 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of N-1 functionalized alkyl indazoles. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

-

PubMed. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. Retrieved from [Link]

-

PubMed. (2006). Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. Retrieved from [Link]

Sources

- 1. 1-(4-PIPERIDYL)INDAZOLE | 170438-69-4 [chemicalbook.com]

- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caribjscitech.com [caribjscitech.com]

- 6. chemimpex.com [chemimpex.com]

- 7. achmem.com [achmem.com]

- 8. PubChemLite - this compound hydrochloride (C12H15N3) [pubchemlite.lcsb.uni.lu]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 11. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Piperidin-4-yl)-1H-indazole molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(Piperidin-4-yl)-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the molecular structure and significance of this compound. This document is designed to provide a comprehensive overview for researchers, scientists, and drug development professionals, blending fundamental chemical principles with insights into its potential therapeutic applications. The indazole scaffold is a cornerstone in modern medicinal chemistry, and the addition of a piperidinyl moiety introduces a fascinating dimension of structural and functional diversity. This guide aims to be a valuable resource, fostering a deeper understanding of this important molecule and inspiring further innovation in the field.

Introduction to this compound

This compound is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. It belongs to the broader class of indazole derivatives, which are known for their wide range of pharmacological activities. The core of the molecule is an indazole ring system, which is a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring. This core is attached at the N1 position to the 4-position of a piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom.

The unique combination of the planar, aromatic indazole moiety and the flexible, saturated piperidine ring imparts specific physicochemical properties to the molecule that are often desirable in drug candidates. The indazole portion can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, while the piperidine ring can influence solubility, metabolic stability, and receptor binding. This structural amalgam has made the this compound scaffold a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.

This guide will provide a detailed exploration of the molecular structure of this compound, including its physicochemical properties, a plausible synthetic route, and an analysis of its expected spectroscopic characteristics. Furthermore, it will delve into the applications of this scaffold in drug discovery, with a focus on its role as a modulator of key biological pathways.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₁₂H₁₅N₃, and it has a molecular weight of 201.27 g/mol . The structure consists of an indazole ring linked via a nitrogen-carbon bond from the N1 position of the indazole to the C4 position of the piperidine ring.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃ | |

| Molecular Weight | 201.27 g/mol | |

| Predicted Boiling Point | 356.3 ± 35.0 °C | |

| Predicted Density | 1.25 ± 0.1 g/cm³ | |

| Predicted pKa | 9.89 ± 0.10 | |

| Storage Conditions | 2–8 °C, under inert gas |

Synthesis of this compound

A representative synthetic protocol is outlined below. This protocol is based on established methods for the N-alkylation of indazoles and related heterocycles.

Proposed Synthetic Protocol:

Step 1: Boc-protection of 4-hydroxypiperidine

To a solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, tert-butyl 4-hydroxypiperidine-1-carboxylate, is then isolated and purified by column chromatography.

Step 2: Mesylation of Boc-protected 4-hydroxypiperidine

The Boc-protected 4-hydroxypiperidine is dissolved in an anhydrous solvent like dichloromethane and cooled in an ice bath. A base such as triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. The resulting tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is isolated after a standard aqueous workup and can often be used in the next step without further purification.

Step 3: N-alkylation of 1H-indazole

1H-indazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF), and a strong base like sodium hydride is added portion-wise at 0 °C. The mixture is stirred to form the indazole anion. A solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in DMF is then added, and the reaction is heated to facilitate the nucleophilic substitution. After completion, the reaction is quenched with water, and the product, tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate, is extracted and purified by column chromatography.

Step 4: Boc-deprotection

The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane, and a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the crude product is purified, often by recrystallization or precipitation, to yield the final product, this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Caption: Proposed Synthetic Workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and the aliphatic protons of the piperidine ring.

-

Indazole Protons: The four aromatic protons on the benzene portion of the indazole ring would likely appear in the range of δ 7.0-8.2 ppm. The proton at the 3-position of the indazole ring is expected to be a singlet around δ 8.1 ppm.

-

Piperidine Protons: The protons on the piperidine ring will be in the aliphatic region (δ 1.5-3.5 ppm). The proton at the 4-position (the point of attachment to the indazole) will be a multiplet, likely shifted downfield due to the adjacent nitrogen. The axial and equatorial protons on the piperidine ring will likely show complex splitting patterns.

-

NH Proton: The piperidine NH proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the seven carbons of the indazole ring and the five carbons of the piperidine ring.

-

Indazole Carbons: The aromatic carbons of the indazole ring are expected to resonate in the range of δ 110-140 ppm.

-

Piperidine Carbons: The aliphatic carbons of the piperidine ring will appear in the upfield region, typically between δ 30-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:

-

N-H Stretch: A broad absorption in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.

-

C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ due to the C-H stretching of the indazole ring.

-

C-H Aliphatic Stretch: Absorptions below 3000 cm⁻¹ for the C-H stretching of the piperidine ring.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon double bond stretching in the aromatic indazole ring.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201. The fragmentation pattern would likely involve the cleavage of the piperidine ring and the bond connecting the two ring systems. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of this compound have been investigated as inhibitors of several important kinases, including:

-

Polo-like kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Indazole-based compounds have shown potent inhibitory activity against PLK4.

-

Rho-associated coiled-coil containing protein kinase (ROCK): ROCK inhibitors have therapeutic potential in a variety of diseases, including glaucoma and spinal cord injury. Indazole piperidine derivatives have been designed as ROCK-II inhibitors.

-

Pim kinases: The Pim family of serine/threonine kinases are involved in cell survival and proliferation, making them attractive targets in oncology. The this compound scaffold has been utilized in the development of potent pan-Pim kinase inhibitors.

-

Apoptosis signal-regulating kinase 1 (ASK1): ASK1 is involved in cellular stress responses and apoptosis, and its inhibition is a potential therapeutic strategy for inflammatory diseases. 1H-indazole derivatives have been developed as novel ASK1 inhibitors.

The mechanism of action of these inhibitors typically involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The indazole ring often forms key hydrogen bonds with the hinge region of the kinase, while the piperidine moiety can extend into other pockets of the active site or improve pharmacokinetic properties.

Caption: Inhibition of the ASK1 Signaling Pathway.

Conclusion

This compound represents a molecular scaffold of significant importance in contemporary drug discovery. Its unique structural features, combining the aromatic, interactive potential of the indazole ring with the versatile, property-modulating piperidine moiety, have positioned it as a valuable building block for the development of novel therapeutics. While a comprehensive experimental dataset for the parent molecule is not yet fully available in the public domain, the extensive research on its derivatives underscores its potential, particularly in the realm of kinase inhibition. This technical guide has aimed to provide a thorough overview of its structure, plausible synthesis, and expected analytical characteristics, thereby serving as a foundational resource for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry. The continued exploration of this and related scaffolds promises to yield new and effective treatments for a range of human diseases.

References

-

Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. 2021. [Link]

-

Wiley-VCH 2007 - Supporting Information. Wiley-VCH. 2007. [Link]

-

indazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. PubMed. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. 2021. [Link]

-

Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

-

Synthesis of 1H-indazole: a combination of experimental and theoretical studies. OUCI. [Link]

-

New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. PubMed. [Link]

-

(PDF) 13 C NMR of indazoles. ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

-

1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. MDPI. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]

-

Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. PubMed. [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-4-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Piperidin-4-yl)-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The indazole moiety is a prevalent pharmacophore in numerous therapeutic agents, and its combination with a piperidine ring offers a versatile platform for the development of novel drug candidates.[1][2] This document outlines robust synthetic routes to the target compound, including the preparation of a key N-Boc protected intermediate and its subsequent deprotection. Furthermore, a detailed analysis of the characterization of this compound using modern spectroscopic techniques is presented. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel indazole-based compounds for drug discovery.

Introduction: The Significance of the Indazole-Piperidine Scaffold

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and therapies for central nervous system disorders.[1][3] The piperidine moiety, a saturated heterocycle, is another ubiquitous fragment in pharmaceuticals, often utilized to enhance solubility, modulate pharmacokinetic properties, and provide a vector for interaction with biological targets.

The conjunction of these two pharmacophores in this compound creates a molecule with significant potential for further elaboration in drug design. The piperidine nitrogen offers a convenient handle for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will delve into the practical aspects of synthesizing and characterizing this valuable building block.

Synthetic Strategies

The synthesis of this compound is most effectively approached via a two-step sequence involving the initial synthesis of an N-protected piperidine derivative, followed by a deprotection step. This strategy allows for greater control over the reaction and facilitates purification of the intermediates and the final product.

Synthesis of the N-Boc Protected Intermediate: tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

The key intermediate, tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate, can be synthesized through two primary, reliable methods: the Mitsunobu reaction and direct N-alkylation with a pre-activated piperidine derivative. The choice of method will depend on the availability of starting materials and the desired scale of the reaction.

Method A: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of carbon-nitrogen bonds with inversion of stereochemistry at the alcohol carbon.[4] In this context, it provides a direct route to couple 1H-indazole with N-Boc-4-hydroxypiperidine. A critical consideration in the N-alkylation of indazole is the potential for the formation of two regioisomers: the N-1 and N-2 substituted products. The Mitsunobu reaction has been reported to show a preference for the formation of the N-2 isomer in some cases.[5] However, the reaction conditions can be optimized to favor the thermodynamically more stable N-1 isomer.

-

Reaction Scheme:

Caption: Mitsunobu reaction for the synthesis of the N-Boc protected intermediate.

-

Experimental Protocol:

-

To a solution of 1H-indazole (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (PPh₃) (1.5 eq).[4]

-

The mixture is cooled to 0 °C in an ice bath.

-

Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise to the stirred solution.[4]

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Method B: N-Alkylation with a Piperidine Mesylate

Direct N-alkylation of 1H-indazole with a piperidine derivative bearing a suitable leaving group, such as a mesylate or tosylate, at the 4-position is another effective strategy. This method often provides better regioselectivity for the N-1 isomer, particularly when using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[6][7]

-

Reaction Scheme:

Caption: N-Alkylation of 1H-indazole with a piperidine mesylate.

-

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of 1H-indazole (1.0 eq) in anhydrous DMF dropwise.[6]

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Deprotection to Yield this compound

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[8]

-

Reaction Scheme:

Caption: Boc deprotection to yield the final product.

-

Experimental Protocol:

-

To a solution of tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) is added trifluoroacetic acid (TFA) (5-10 eq).[8]

-

The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of DCM and neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, which can be further purified by crystallization or chromatography if necessary.

-

Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons of the indazole ring and the piperidine moiety. The chemical shifts and coupling constants will be indicative of the N-1 substitution pattern.

Table 1: Expected ¹H NMR Chemical Shifts

Proton Expected Chemical Shift (δ, ppm) Multiplicity Indazole H-3 ~8.1 s Indazole H-7 ~7.8 d Indazole H-5 ~7.5 d Indazole H-6 ~7.4 t Indazole H-4 ~7.1 t Piperidine CH (N-CH) ~4.5 m Piperidine CH₂ (axial) ~3.2 m Piperidine CH₂ (equatorial) ~2.8 m Piperidine CH₂ (axial) ~2.2 m Piperidine CH₂ (equatorial) ~2.0 m | Piperidine NH | Variable | br s |

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (δ, ppm) Indazole C-7a ~140 Indazole C-3 ~134 Indazole C-3a ~127 Indazole C-5 ~123 Indazole C-6 ~121 Indazole C-4 ~121 Indazole C-7 ~110 Piperidine C-4 (N-CH) ~55 Piperidine C-2, C-6 ~45 | Piperidine C-3, C-5 | ~32 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound (C₁₂H₁₅N₃), the expected molecular weight is approximately 201.27 g/mol .[9] In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.

-

Expected Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, and the protonated molecular ion [M+H]⁺ at m/z ≈ 202.1338 would be expected.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

-

Expected Absorptions:

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C and C=N stretch (aromatic): Absorptions in the 1450-1620 cm⁻¹ region.[11]

-

Experimental Workflow Overview

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined reliable and reproducible methods for the synthesis of this compound, a valuable building block for drug discovery. The two-step approach, involving the formation of an N-Boc protected intermediate followed by deprotection, provides a robust pathway to the target compound. The detailed characterization data presented herein should serve as a useful reference for scientists working with this and related molecular scaffolds. The versatility of the indazole-piperidine core ensures its continued importance in the quest for novel therapeutic agents.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Galli, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved from [Link]

-

Alam, S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

-

Larsen, S. D., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3628. Retrieved from [Link]

-

Norman, M. H., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4878-4881. Retrieved from [Link]

-

Alam, S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116893. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(13), 5129. Retrieved from [Link]

- Ammar, Y. A., et al. (2019). Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction. Tetrahedron Letters, 60(35), 150929.

-

Mata, E. G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. Retrieved from [Link]

-

Lecker, R. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering, 9(2), 335-341. Retrieved from [Link]

-

Chen, X., et al. (2012). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Research on Chemical Intermediates, 39(7), 1619-1628. Retrieved from [Link]

-

Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(1), 1018-1027. Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(15), 4288-4292. Retrieved from [Link]

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Organic Syntheses. Indazole. Retrieved from [Link]

-

Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Retrieved from [Link]

-

Ammar, Y. A., et al. (2019). Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction. Tetrahedron Letters, 60(35), 150929. Retrieved from [Link]

-

Pandiarajan, K., et al. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. Retrieved from [Link]

- Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.

-

Chen, X., et al. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Research on Chemical Intermediates, 39(7), 1619-1628. Retrieved from [Link]

-

Supporting Information. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]

-

PubChem. 1H-Indazole. Retrieved from [Link]

-

NIST. 1H-indazole hydrochloride. Retrieved from [Link]

- Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. 13C NMR of indazoles. Retrieved from [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

NIST. 1H-Indazole. Retrieved from [Link]

-

PubChemLite. This compound hydrochloride. Retrieved from [Link]

-

PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ucc.ie [research.ucc.ie]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

- 9. achmem.com [achmem.com]

- 10. rsc.org [rsc.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to 1-(Piperidin-4-yl)-1H-indazole (CAS: 170438-69-4): A Core Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(Piperidin-4-yl)-1H-indazole, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, characterization, and critical role as a molecular scaffold, moving beyond a simple datasheet to explain the scientific rationale behind its handling and application.

Strategic Importance in Medicinal Chemistry

This compound is not typically an end-product therapeutic itself, but rather a crucial starting material or intermediate. Its value lies in the fusion of two pharmacologically significant moieties: the 1H-indazole ring and the piperidine ring.

-

The Indazole Core: As a bioisostere of indole, the indazole ring is a "privileged scaffold" found in numerous biologically active compounds. It serves as an excellent anchor for interacting with various biological targets, and its derivatives have been successfully developed as potent inhibitors of protein kinases, which are central to oncology and inflammatory disease research.[1][2]

-

The Piperidine Moiety: The piperidine ring is one of the most ubiquitous heterocycles in approved drugs.[3] Its inclusion in a molecule can significantly improve physicochemical properties such as solubility and bioavailability. The secondary amine of the piperidine ring provides a convenient attachment point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[4]

The combination of these two rings at the N-1 position of the indazole creates a versatile platform for building complex molecules targeting a range of disease-related proteins, including Akt, PI3K, and ROCK kinases.[5][6][7]

Physicochemical & Structural Profile

A precise understanding of the compound's properties is fundamental for its effective use in synthesis and screening.

| Property | Value | Source / Comment |

| CAS Number | 170438-69-4 | [8][9] |

| Molecular Formula | C₁₂H₁₅N₃ | [8][10] |

| Molecular Weight | 201.27 g/mol | [8][10] |

| Appearance | Typically an off-white to pale yellow solid or powder. | General vendor information.[11] |

| Boiling Point | ~356.3 °C (Predicted) | [8] |

| Density | ~1.25 g/cm³ (Predicted) | [8] |

| pKa | ~9.89 (Predicted, for the piperidine nitrogen) | [8] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | [8][10] |

Structural Diagram:

Caption: Core structure of this compound.

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most reliably achieved via a two-step process involving the N-alkylation of indazole with a protected piperidine derivative, followed by deprotection. This strategy ensures regioselectivity and facilitates purification.

Caption: Two-step synthesis workflow for this compound.

Protocol 1: Synthesis of tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate (Intermediate)

This procedure is a representative method based on established principles of N1-selective indazole alkylation.[3][12] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) deprotonates the indazole, and the resulting anion preferentially attacks the electrophile to form the more thermodynamically stable N1-alkylated product.[13][14]

Materials:

-

1H-Indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (or the corresponding tosylate/bromide)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 1H-Indazole (1.0 equivalent) in DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 equivalents) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with EtOAc (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the title intermediate.

Protocol 2: Synthesis of this compound (Final Product)

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a standard procedure accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA).[15][16] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation to form isobutylene and carbon dioxide, liberating the free amine.[2]

Materials:

-

tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM (approx. 0.1 M concentration).

-

To the stirred solution, add TFA (10-20 equivalents, often a 1:1 v/v mixture with DCM) at room temperature.[17]

-

Stir the reaction for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show characteristic signals for both the indazole and piperidine protons.

-

Indazole Protons: Expect four aromatic protons between δ 7.0-8.2 ppm. The proton at the C3 position of the indazole ring will likely appear as a singlet around δ 8.0-8.1 ppm. The other three protons on the benzene ring will show characteristic doublet and triplet splitting patterns.[18]

-

Piperidine Protons: The methine proton at the C4 position (attached to the indazole nitrogen) will be a multiplet, significantly downfield due to the N-aryl group. The four axial and equatorial protons on carbons 2, 6 and 3, 5 will appear as complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The NH proton of the piperidine will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR:

-

Indazole Carbons: Expect seven signals in the aromatic region (δ 110-142 ppm).[18]

-

Piperidine Carbons: Expect three distinct signals in the aliphatic region: one for C4 (the point of attachment), one for C2/C6, and one for C3/C5.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the compound will readily protonate on the basic piperidine nitrogen. Expect to observe a prominent ion for [M+H]⁺ at m/z 202.13.[19]

High-Performance Liquid Chromatography (HPLC)

Purity analysis should be performed using reverse-phase HPLC. A typical starting method would be:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% TFA or Formic Acid).

-

Detection: UV at 254 nm and 280 nm.

Applications in Drug Discovery Programs

This compound serves as a foundational scaffold for synthesizing libraries of compounds for screening against various therapeutic targets, most notably protein kinases. The secondary amine of the piperidine is the primary point of diversification.

Caption: Role as a scaffold for generating diverse chemical libraries.

-

Kinase Inhibitors: By acylating the piperidine nitrogen with various carboxylic acids or performing reductive amination with aldehydes, chemists have generated potent inhibitors of kinases involved in cell signaling pathways critical to cancer, such as the PI3K/Akt pathway.[5][6]

-

CGRP Antagonists: The scaffold has been incorporated into complex molecules that act as calcitonin gene-related peptide (CGRP) receptor antagonists, which are a major class of therapeutics for migraine.

-

Other Targets: Its derivatives have also been explored as inhibitors of ROCK-II, relevant for cardiovascular and neurological diseases, and as potential anti-inflammatory agents.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Classification: The compound is generally classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8°C.[8][10] Storage under an inert atmosphere of nitrogen or argon is recommended to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its synthetic accessibility and the strategic combination of the indazole and piperidine pharmacophores provide a robust platform for the development of novel therapeutics. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of new and effective medicines.

References

-

Ahmadi, K., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522-32. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Molecules, 26(13), 3975. [Link]

-

Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226. [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

-

Development of a selective and scalable N1-indazole alkylation. (2024). RSC Reaction Chemistry & Engineering. [Link]

-

Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32. [Link]

-

Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132213. [Link]

-

A solution of Ugi product in dichloromethane/TFA (1:1) was stirred at room temperature for 5 h... (n.d.). The Royal Society of Chemistry. [Link]

-

This compound hydrochloride. (n.d.). PubChemLite. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(10), 2358. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7311. [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega, 6(5), 3788–3796. [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2016). Molecules, 21(11), 1461. [Link]

-

tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. (n.d.). PubChem. [Link]

-

Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013). Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-61. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Chemical Biology & Drug Design, 86(4), 509-16. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(10), 1676-1709. [Link]

-

General Information. (2007). Wiley-VCH. [Link]

-

Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2703-2707. [Link]

-

Synthesis of 1H-indazole: A combination of experimental and theoretical studies. (2009). Journal of Molecular Structure: THEOCHEM, 904(1-3), 82-87. [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). ResearchGate. [Link]

-

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(1), o18. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). PubMed. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]

- 9. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]

- 19. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of the 1-(Piperidin-4-yl)-1H-indazole Scaffold: A Technical Guide to its Mechanisms of Action

Introduction

The 1-(piperidin-4-yl)-1H-indazole core structure represents a privileged scaffold in modern medicinal chemistry. While the parent molecule itself is a foundational building block, its true pharmacological significance is revealed through the diverse and potent biological activities of its derivatives. These compounds have been shown to modulate a wide array of biological targets, leading to potential therapeutic applications in inflammatory diseases, cancer, and neurological disorders. This technical guide provides an in-depth exploration of the known mechanisms of action of key this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of this versatile chemical motif. We will delve into the specific pathways modulated by these compounds, supported by experimental data and detailed protocols to facilitate further investigation.

Chemical Synthesis and Properties

The synthesis of 1H-indazole compounds can be achieved through various methods, including the reaction of aromatic carbonyl compounds with a nitrogen source to form oximes, which are then converted to 1H-indazoles under mild operating conditions.[1] The piperidin-4-yl moiety is typically introduced via nucleophilic substitution or other coupling reactions. The versatility of indazole synthesis allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.[2][3][4]

Mechanisms of Action of this compound Derivatives

The true therapeutic potential of the this compound scaffold is realized in its derivatives, which have been engineered to interact with a variety of biological targets. The following sections detail the key mechanisms of action that have been identified for these compounds.

NLRP3 Inflammasome Inhibition

A significant area of investigation for indazole derivatives has been in the modulation of the inflammatory response. Specifically, compounds incorporating the 1-(piperidin-4-yl) scaffold have been identified as potent inhibitors of the NLRP3 inflammasome.

The NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. This process also induces a form of programmed cell death known as pyroptosis, characterized by cell swelling and membrane rupture.

A derivative of this compound, specifically a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, has been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages. This suggests a direct or indirect interaction with a component of the NLRP3 inflammasome complex, preventing its assembly or enzymatic activity.

Below is a diagram illustrating the NLRP3 inflammasome pathway and the inhibitory action of these derivatives.

Caption: NLRP3 Inflammasome Signaling and Inhibition.

Quantitative Data Summary: NLRP3 Inhibition

| Compound Scaffold | Assay | Endpoint | Activity |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Pyroptosis Assay | % Reduction | 24.9 ± 6.3% at 10 µM |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | IL-1β Release Assay | % Inhibition | 19.4 ± 0.4% at 10 µM |

Experimental Protocol: NLRP3 Inflammasome Activation and IL-1β Release Assay

This protocol describes a general method for assessing NLRP3 inflammasome activation in human THP-1 monocytes by measuring IL-1β release.[5]

-

Cell Culture and Priming:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Prime the differentiated macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

-

Inhibitor Treatment:

-

Following LPS priming, remove the medium and replace it with fresh medium containing various concentrations of the this compound derivative or vehicle control (DMSO).

-

Incubate for 1 hour.

-

-

NLRP3 Activation:

-

Activate the NLRP3 inflammasome by adding 5 mM ATP to each well.

-

Incubate for 1 hour.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Collect the cell culture supernatants.

-

Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of the compound.

-

Kinase Inhibition

The this compound scaffold is a common feature in a variety of kinase inhibitors, targeting enzymes that are crucial for cell signaling, growth, and survival.

a) Akt Kinase Inhibition:

The Akt (Protein Kinase B) signaling pathway is a central node in cellular processes such as cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain 1H-pyridin-4-yl-3,5-disubstituted indazole derivatives have been synthesized and evaluated for their Akt kinase activity.[6]

Caption: Akt Signaling Pathway and Inhibition.

Experimental Protocol: Akt Kinase Inhibition Assay

This protocol outlines a non-radioactive, ELISA-based assay to measure Akt kinase activity.[7]

-

Immobilization of Akt Substrate:

-

A microtiter plate is pre-coated with a specific synthetic peptide substrate for Akt.

-

-

Kinase Reaction:

-

To each well, add the following in order:

-

Kinase Assay Dilution Buffer.

-

The this compound derivative at various concentrations or vehicle control.

-

Purified active Akt enzyme.

-

ATP to initiate the reaction.

-

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.

-

-

Detection of Phosphorylation:

-

Wash the wells to remove the kinase reaction components.

-

Add a polyclonal antibody that specifically recognizes the phosphorylated form of the substrate.

-

Incubate to allow antibody binding.

-

Wash the wells and add an HRP-conjugated secondary antibody.

-

Incubate to allow binding.

-

-

Signal Generation and Measurement:

-

Wash the wells and add a TMB substrate.

-

Allow color to develop, then stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value.

-

b) ROCK-II Inhibition:

Rho-associated coiled-coil containing protein kinase (ROCK) is involved in regulating cell shape, motility, and contraction. ROCK-II is a therapeutic target for various diseases, including glaucoma and spinal cord injury. Indazole piperidine derivatives have been designed as inhibitors of ROCK-II.[8]

Quantitative Data Summary: ROCK-II Inhibition [8]

| Compound | IC50 (nM) vs. ROCK-II |

| SR-1459 | 13 |

| SR-715 | 80 |

| SR-899 | 100 |

CGRP Receptor Antagonism

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine. CGRP receptor antagonists are an effective class of drugs for the treatment of acute migraine. A potent human CGRP antagonist, BMS-742413, features a complex structure that includes a 1H-indazol-5-yl moiety linked to a piperidine ring.[9]

Experimental Protocol: CGRP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the human CGRP receptor.[10]

-

Cell Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human CGRP receptor (e.g., SK-N-MC or transfected HEK293 cells).

-

Homogenize the cells in a lysis buffer and pellet the membranes by high-speed centrifugation.

-

Wash the membrane pellet and resuspend in a storage buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer.

-

The this compound derivative at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled CGRP (for non-specific binding).

-

A fixed concentration of a radiolabeled CGRP ligand (e.g., [125I]-CGRP).

-

The cell membrane preparation.

-

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for the test compound from the competition curve.

-

Farnesoid X Receptor (FXR) Agonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. FXR agonists are being investigated for the treatment of dyslipidemia and other metabolic disorders. While not a direct derivative of the parent topic compound, the discovery of FXR agonists containing a piperidinyl-isoxazole scaffold highlights the adaptability of the piperidine moiety in targeting nuclear receptors.[11]

Conclusion

The this compound scaffold is a remarkably versatile platform in drug discovery. Its derivatives have demonstrated a wide range of pharmacological activities, including the inhibition of the NLRP3 inflammasome, various kinases, and the antagonism of the CGRP receptor. This multifaceted pharmacology underscores the importance of this core structure in the development of novel therapeutics for a broad spectrum of diseases. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the mechanisms of action of existing derivatives and to design new compounds with enhanced potency and selectivity. Future research will undoubtedly uncover even more biological targets for this privileged scaffold, solidifying its place in the armamentarium of medicinal chemists.

References

-

Giorgis, M., Gastaldi, S., Boscaro, V., Gianquinto, E., Marini, E., Blua, F., ... & Spyrakis, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

-

Reddy, T. J., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

-

Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-61. [Link]

-

Wang, X., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 484-491. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2012). Current Medicinal Chemistry, 19(34), 5894-5913. [Link]

- Google Patents. (2011). Method of synthesizing 1H-indazole compounds.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4936. [Link]

-